molecular formula C15H11NO3 B8808265 Methyl 4-(1,3-benzoxazol-2-yl)benzoate CAS No. 20000-53-7

Methyl 4-(1,3-benzoxazol-2-yl)benzoate

Cat. No. B8808265
CAS RN: 20000-53-7
M. Wt: 253.25 g/mol
InChI Key: KDKBWBVNDADEON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04107169

Procedure details

In the apparatus described in Example 1, 25.4 g of 4-trichloromethylbenzoic acid methyl ester (0.1 mol) and 10.9 g of 2-aminophenol (0.1 mol) were mixed and slowly heated up to 200° C, so that the stream of HCl that commences at 130° C would not become too strong. The total reaction time was about 4 hours. The ground reaction product was washed thrice with 100 ml of hot benzene and the combined and concentrated benzene phases where chromatographed through an Al2O3 : 8.9 g of raw product XVI, melting point 190°-191° C (35% of the theory), becoming 193°-194° C after recrystallization from benzene.
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([C:10](Cl)(Cl)Cl)=[CH:6][CH:5]=1.[NH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[OH:22].Cl>>[C:3]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[O:22][C:17]3[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=3[N:15]=2)=[CH:6][CH:5]=1)([O:2][CH3:1])=[O:14]

Inputs

Step One
Name
Quantity
25.4 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)C(Cl)(Cl)Cl)=O
Step Two
Name
Quantity
10.9 g
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were mixed
CUSTOM
Type
CUSTOM
Details
The ground reaction product
WASH
Type
WASH
Details
was washed thrice with 100 ml of hot benzene
CUSTOM
Type
CUSTOM
Details
the combined and concentrated benzene phases where chromatographed through an Al2O3
CUSTOM
Type
CUSTOM
Details
becoming 193°-194° C
CUSTOM
Type
CUSTOM
Details
after recrystallization from benzene

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(=O)(OC)C1=CC=C(C=C1)C=1OC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.